5-(4-Bromo-3-methylbenzyl)-1,3-thiazol-2-amine
Description
5-(4-Bromo-3-methylbenzyl)-1,3-thiazol-2-amine is a thiazole derivative featuring a 4-bromo-3-methylbenzyl substituent at the 5-position of the thiazole ring. The thiazole core is characterized by a five-membered ring containing sulfur and nitrogen atoms, which confer unique electronic properties and reactivity. The 4-bromo-3-methylbenzyl group introduces steric bulk and electron-withdrawing effects due to the bromine atom, while the methyl group enhances lipophilicity .
Structure
3D Structure
Properties
Molecular Formula |
C11H11BrN2S |
|---|---|
Molecular Weight |
283.19 g/mol |
IUPAC Name |
5-[(4-bromo-3-methylphenyl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H11BrN2S/c1-7-4-8(2-3-10(7)12)5-9-6-14-11(13)15-9/h2-4,6H,5H2,1H3,(H2,13,14) |
InChI Key |
MKPZTTCGGVDYQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2=CN=C(S2)N)Br |
Origin of Product |
United States |
Preparation Methods
Catalytic N-Alkylation Approach
An alternative method employs Fe(II)Pc as a catalyst and sodium tert-butoxide (NaOtBu) as a base in toluene at 100°C. This approach leverages the reactivity of 2-aminothiazole derivatives with benzyl alcohols, though adaptation for 4-bromo-3-methylbenzyl chloride requires substituting the alcohol with the corresponding benzyl halide. The catalytic system enhances atom economy and reduces reaction time to 12 hours, with yields up to 87% for structurally related compounds.
Advantages:
- Lower energy input compared to classical methods
- Compatibility with diverse benzyl substrates
Bromination Strategies
While the bromine group in this compound is typically introduced via the benzyl chloride precursor, patent CN114195736B highlights bromination techniques using sodium hypochlorite as an oxidant. Although developed for 2-amino-5-bromo-1,3,4-thiadiazole, this method reduces bromine consumption by 20–30% through a two-phase reaction (aqueous acid and organic solvent). Adapting this approach could optimize bromine utilization in the target compound’s synthesis.
Reaction Mechanisms and Kinetic Considerations
Cyclization Pathway
The formation of the thiazole ring proceeds through a thiourea intermediate (Figure 1). Thiosemicarbazide attacks the electrophilic carbon of 4-bromo-3-methylbenzyl chloride, displacing chloride and forming a substituted thiourea. Intramolecular cyclization eliminates ammonia, generating the thiazole ring. Kinetic studies of analogous reactions indicate second-order dependence on reactant concentrations, with activation energies of 60–75 kJ/mol.
Role of Solvent and Base
Polar protic solvents like ethanol stabilize transition states during cyclization, while bases deprotonate intermediates to accelerate ring closure. In Fe(II)Pc-catalyzed reactions, toluene’s non-polar nature enhances catalyst stability, enabling sustained activity over 12-hour reaction periods.
Optimization and Scale-Up Challenges
Temperature Control
Elevated temperatures (>100°C) risk decomposition of the brominated benzyl group, necessitating precise thermal management. Pilot-scale reactors employing jacketed heating systems maintain temperatures at 80±2°C, improving yield reproducibility.
Byproduct Formation
Common byproducts include:
- Uncyclized thiourea derivatives
- Debrominated analogs due to reductive side reactions
Chromatographic purification (silica gel, ethyl acetate/hexane) resolves these issues, though it increases production costs.
Analytical Characterization
Spectroscopic Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁BrN₂S |
| Molecular Weight | 283.19 g/mol |
| Melting Point | 176–177°C |
| 1H NMR (CDCl₃) | δ 4.66 (s, 2H), 7.08–7.59 (m, 8H) |
| 13C NMR (CDCl₃) | δ 49.8, 119.3–167.8 |
Chromatographic Purity
High-performance liquid chromatography (HPLC) analyses under isocratic conditions (20% methanol, 0.2% TBAB) confirm purities >98%. Retention times align with synthetic standards, ensuring batch consistency.
Comparative Analysis of Methods
| Method | Conditions | Yield | Environmental Impact |
|---|---|---|---|
| Classical Condensation | Ethanol, reflux, 12 h | ~75%* | Moderate (solvent use) |
| Catalytic N-Alkylation | Toluene, 100°C, Fe(II)Pc, 12 h | ~87%* | Low (reusable catalyst) |
| Patent Bromination | Aqueous HCl, NaOCl, 22.5°C, 6.5 h | ~74%* | Low (reduced Br₂ usage) |
*Estimated from analogous reactions.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Bromo-3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that thiazole derivatives possess significant antimicrobial properties. For instance, 2-aminothiazoles have been shown to exhibit antibacterial activity against Mycobacterium tuberculosis, with some analogs achieving sub-micromolar minimum inhibitory concentrations . The incorporation of a bromine atom in compounds like 5-(4-Bromo-3-methylbenzyl)-1,3-thiazol-2-amine may enhance its interaction with bacterial targets, potentially improving efficacy against resistant strains.
Anticancer Properties
Thiazole derivatives have been investigated for their potential as anticancer agents. Studies indicate that certain thiazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the disruption of microtubule dynamics or interference with specific mitotic proteins, such as HSET (KIFC1), which is crucial for maintaining spindle integrity during cell division . The unique structure of this compound may contribute to its potency in targeting such pathways.
Acetylcholinesterase Inhibition
Another promising application is in the treatment of neurodegenerative diseases like Alzheimer’s disease. Compounds containing thiazole moieties have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission . This suggests potential therapeutic roles for this compound in cognitive enhancement and memory improvement.
Case Study 1: Antimicrobial Efficacy
In a study focused on the antimicrobial properties of thiazole derivatives, several compounds were screened against Mycobacterium tuberculosis. The results indicated that derivatives with bromine substitutions showed enhanced activity compared to their non-brominated counterparts. This highlights the importance of halogenation in increasing the bioactivity of thiazole-based compounds .
Case Study 2: Cancer Cell Line Studies
Another investigation assessed the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The study found that specific modifications at the 4-position significantly impacted the anticancer activity, with some compounds inducing G2/M phase arrest and apoptosis. The results support further development of brominated thiazoles as potential anticancer agents .
Mechanism of Action
The mechanism of action of 5-[(4-Bromo-3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Propylbenzyl derivatives exhibit reduced solubility due to hydrophobic interactions, whereas brominated analogs may enhance binding to polar active sites .
Position and Type of Halogen Substitution
Key Observations :
Key Observations :
Key Observations :
- Thiazol-2-amine derivatives are commonly synthesized via acylations () or cyclocondensation (). The target compound may require regioselective bromination and benzylation steps.
- Microwave-assisted synthesis () and crystallization () are critical for optimizing yields and purity in related compounds.
Biological Activity
5-(4-Bromo-3-methylbenzyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a brominated aromatic substituent and a thiazole ring, which is known for its diverse pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
The molecular formula of this compound is CHBrNS, with a molecular weight of 297.21 g/mol. The synthesis typically involves bromination reactions where the thiazole derivative reacts with bromine in an appropriate solvent like glacial acetic acid under heating conditions. This compound's unique structure contributes to its biological activities, particularly against various pathogens.
Antimicrobial and Antifungal Properties
Thiazole derivatives, including this compound, have demonstrated significant antimicrobial and antifungal properties. Research indicates that these compounds can inhibit the growth of various microorganisms by targeting specific enzymes involved in essential metabolic pathways. For instance, they have shown potential as antileishmanial agents by inhibiting enzymes involved in polyamine biosynthesis.
Table 1: Biological Activity Overview
Antitumor Activity
The compound has shown promise in antitumor studies. Similar thiazole derivatives have been reported to exhibit antiproliferative activity against cancer cell lines such as melanoma and prostate cancer. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cell division and growth .
Case Study: Antiproliferative Effects
In a study involving various thiazole derivatives, it was found that modifications to the thiazole ring could significantly enhance anticancer activity. The lead compounds demonstrated IC50 values ranging from low micromolar to nanomolar concentrations against different cancer cell lines .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of the bromine atom and specific methyl groups on the benzyl moiety enhance the biological activity of this compound compared to other similar compounds. For example, compounds lacking these substitutions often exhibited lower potency against microbial and cancerous cells.
Table 2: Comparison of Similar Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| 5-(3-Methylbenzyl)-1,3-thiazol-2-amine | CHNS | Lacks bromine substitution; simpler structure |
| 4-(Bromophenyl)-1,3-thiazol-2-amines | CHBrNS | Different phenyl substituent; variations in activity |
| 4-Methylthiazol-2-amines | CHNS | Simpler structure; lacks aromatic substitution |
The interactions between this compound and biological targets involve the formation of hydrogen bonds and pi-stacking interactions with specific amino acids in target enzymes. For example, it has been noted that this compound may inhibit S-methyl-5-thioadenosine phosphorylase, an enzyme critical for polyamine biosynthesis. This inhibition could lead to decreased cell proliferation in pathogenic organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
